4-benzyl-1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine
Description
4-Benzyl-1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine is a heterocyclic compound featuring a triazolo-thiazole core fused with a 4-bromophenyl substituent and a benzylpiperidine moiety. The triazolo-thiazole scaffold is known for its bioisosteric properties, enabling interactions with biological targets such as enzymes and receptors.
Synthetic routes for analogous compounds involve palladium-catalyzed cross-coupling reactions (e.g., Heck coupling) or condensation of preformed heterocycles with piperidine derivatives .
Properties
IUPAC Name |
6-[(4-benzylpiperidin-1-yl)methyl]-3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4S/c24-20-8-6-19(7-9-20)22-25-26-23-28(22)16-21(29-23)15-27-12-10-18(11-13-27)14-17-4-2-1-3-5-17/h1-9,16,18H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKIDSUWDWRPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CN4C(=NN=C4S3)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole and thiazole rings, followed by their fusion with the piperidine ring.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring is typically formed through a cyclization reaction involving thiourea and α-haloketones.
Fusion of Rings:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole and thiazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-benzyl-1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may affect various cellular pathways, including signal transduction, apoptosis, and cell cycle regulation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence :
- Triazolo-thiazoles (target compound) and triazolo-thiadiazoles (e.g., ) exhibit divergent bioactivities due to sulfur atom placement. Thiadiazoles often show broader antimicrobial activity, while thiazoles may favor CNS targets due to enhanced lipophilicity .
- The oxadiazole-piperidine hybrid () demonstrates potent antibacterial effects, likely due to sulfonyl group interactions with bacterial enzymes.
Substituent Effects :
- 4-Bromophenyl Group : Enhances halogen bonding with target proteins, as seen in the antifungal activity of .
- Piperidine/Benzylpiperidine : Increases lipophilicity and blood-brain barrier penetration, suggesting CNS applicability (e.g., vs. ).
- Methoxy and Indole Groups : Improve solubility and receptor specificity (e.g., vs. ).
Synthetic Accessibility :
- Piperidine-linked compounds (target, ) require multi-step synthesis involving nucleophilic substitution or cross-coupling, whereas thiadiazoles () are often synthesized via simpler cyclization routes .
Physicochemical Properties
Key Observations:
- The target compound’s higher LogP (4.5 vs.
- Co-crystallization strategies (e.g., ) improve solubility for thiadiazole derivatives, a method applicable to the target compound for formulation optimization.
Biological Activity
4-benzyl-1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine is a synthetic compound that combines multiple pharmacologically active moieties. Its unique structural characteristics suggest potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring fused with triazole and thiazole rings. The presence of a bromophenyl group enhances its lipophilicity and may contribute to its biological interactions.
IUPAC Name : 6-[(4-benzylpiperidin-1-yl)methyl]-3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
| Property | Value |
|---|---|
| Molecular Formula | C23H23BrN4S |
| Molecular Weight | 463.43 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It potentially modulates receptor activities that are crucial for cell signaling pathways.
- Cell Cycle Regulation : The compound may induce apoptosis in cancer cells by affecting the cell cycle.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Cytotoxicity Studies : A review on thiadiazole derivatives indicated significant cytotoxic effects against various cancer cell lines such as HEPG2 and HeLa, with EC50 values ranging from 10.28 to 10.79 μg/mL for structurally related compounds .
- Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis through caspase activation and disruption of the cell cycle .
Antimicrobial Activity
The thiazole and triazole moieties are known for their antimicrobial properties:
- Comparative Studies : Research has shown that thiazole derivatives exhibit substantial antibacterial activity against pathogens comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological effectiveness of this compound can be understood through SAR analysis:
| Structural Feature | Activity Implication |
|---|---|
| Piperidine Ring | Enhances central nervous system penetration |
| Triazole/Thiazole Moieties | Contributes to anticancer and antimicrobial activity |
| Bromophenyl Group | Increases lipophilicity and receptor affinity |
Case Studies
Recent studies have provided insights into the biological activities of similar compounds:
- Triazole Derivatives : A study demonstrated that triazole derivatives exhibited significant cytotoxicity against various cancer cells with IC50 values between 1.1–18.8 µM .
- Thiadiazole Compounds : Research indicated that certain thiadiazole derivatives showed promising anticancer properties through apoptosis induction mechanisms .
Q & A
Advanced Research Question
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and packing motifs. For example, the piperidine ring adopts a chair conformation (puckering parameters Q₂ = 0.619 Å, φ = 335.1°), while the triazolo-thiadiazole core shows planar geometry with dihedral angles <5° relative to adjacent aryl groups .
- Hirshfeld Surface Analysis : This method quantifies intermolecular interactions (e.g., H-bonding, π-π stacking). For similar compounds, C–H···N (15–20%) and Br···Br (10%) contacts dominate, influencing crystal stability. Software like CrystalExplorer® is used to generate surfaces and fingerprint plots .
What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for triazolo-thiadiazole derivatives?
Advanced Research Question
Discrepancies often arise from metabolic stability, protein binding, or assay conditions. Methodological approaches include:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify unstable metabolites. For instance, piperidine N-dealkylation is a common degradation pathway .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure free fraction. High PPB (>95%) can reduce in vivo efficacy despite strong in vitro activity .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability. Piperidine methylation reduces clearance by blocking oxidative metabolism .
What computational methods are recommended for predicting the synthetic accessibility and reaction pathways of this piperidine-containing compound?
Advanced Research Question
- Retrosynthetic Analysis : Tools like Pistachio and Reaxys® suggest viable precursors. For example, disconnecting the triazolo-thiadiazole and piperidine moieties identifies 4-bromophenylhydrazine and 4-benzylpiperidine as key intermediates .
- DFT Calculations : Optimize transition states for cyclization steps. B3LYP/6-31G(d) level calculations predict activation energies (ΔG‡) for triazole formation (~25 kcal/mol), guiding solvent selection (e.g., DMF lowers ΔG‡ by 3–5 kcal/mol vs. THF) .
- Machine Learning : Platforms like Synthia™ prioritize routes with fewer steps and higher atom economy (>65%) .
How does the substitution pattern on the triazolo-thiadiazole core influence the compound’s pharmacokinetic properties, and what modifications enhance blood-brain barrier (BBB) penetration?
Advanced Research Question
- Substitution Effects :
- 4-Bromophenyl Group : Enhances lipophilicity (logP +0.5) but may increase molecular weight (>450 Da), reducing BBB permeability .
- Piperidine Methylation : Lowers polar surface area (PSA <75 Ų), improving passive diffusion. For example, replacing N-linked triazole with C-linked analogs reduces PSA by 15% .
- BBB Optimization :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
